[(2S)-1-Ethoxy-3-hydroxy-1-oxopropan-2-yl](4-methylphenyl)sulfuramidous acid
Overview
Description
(2S)-1-Ethoxy-3-hydroxy-1-oxopropan-2-ylsulfuramidous acid is a complex organic compound characterized by its unique structural features. This compound contains an ethoxy group, a hydroxy group, and a sulfuramidous acid moiety attached to a 4-methylphenyl group. Its stereochemistry is defined by the (2S) configuration, indicating the spatial arrangement of its atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-1-Ethoxy-3-hydroxy-1-oxopropan-2-ylsulfuramidous acid typically involves multiple steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-methylphenylamine and ethyl acetoacetate.
Formation of Intermediate: The initial step involves the reaction of 4-methylphenylamine with ethyl acetoacetate under acidic conditions to form an intermediate compound.
Hydrolysis and Oxidation: The intermediate undergoes hydrolysis followed by oxidation to introduce the hydroxy and oxo groups.
Sulfuramidous Acid Formation:
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Batch Processing: Utilizing large reactors to carry out the multi-step synthesis in a controlled environment.
Catalysts and Reagents: Employing specific catalysts to enhance reaction rates and yields.
Purification: Using techniques such as crystallization, distillation, and chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
(2S)-1-Ethoxy-3-hydroxy-1-oxopropan-2-ylsulfuramidous acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid.
Reduction: The oxo group can be reduced to form an alcohol.
Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Substitution Reagents: Halides, amines, and other nucleophiles.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of secondary alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
Catalysis: Used as a ligand in catalytic reactions to enhance reaction rates and selectivity.
Synthesis: Employed in the synthesis of complex organic molecules due to its reactive functional groups.
Biology
Enzyme Inhibition: Investigated for its potential to inhibit specific enzymes involved in metabolic pathways.
Bioconjugation: Used in the modification of biomolecules for research purposes.
Medicine
Drug Development: Explored as a potential lead compound in the development of new pharmaceuticals.
Therapeutic Agents: Studied for its potential therapeutic effects in treating various diseases.
Industry
Material Science: Utilized in the development of new materials with specific properties.
Agriculture: Investigated for its potential use as a pesticide or herbicide.
Mechanism of Action
The mechanism by which (2S)-1-Ethoxy-3-hydroxy-1-oxopropan-2-ylsulfuramidous acid exerts its effects involves:
Molecular Targets: Binding to specific enzymes or receptors, altering their activity.
Pathways: Modulating biochemical pathways, leading to changes in cellular processes.
Comparison with Similar Compounds
Similar Compounds
- (2S)-1-Ethoxy-3-hydroxy-1-oxopropan-2-ylsulfuramidous acid
- (2S)-1-Ethoxy-3-hydroxy-1-oxopropan-2-ylsulfuramidous acid
Uniqueness
(2S)-1-Ethoxy-3-hydroxy-1-oxopropan-2-ylsulfuramidous acid is unique due to its specific functional groups and stereochemistry, which confer distinct chemical reactivity and biological activity compared to its analogs.
This detailed overview provides a comprehensive understanding of (2S)-1-Ethoxy-3-hydroxy-1-oxopropan-2-ylsulfuramidous acid, covering its synthesis, reactions, applications, and mechanisms of action
Properties
IUPAC Name |
1-[[(2S)-1-ethoxy-3-hydroxy-1-oxopropan-2-yl]-sulfinoamino]-4-methylbenzene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO5S/c1-3-18-12(15)11(8-14)13(19(16)17)10-6-4-9(2)5-7-10/h4-7,11,14H,3,8H2,1-2H3,(H,16,17)/t11-/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCIMQPLJOAYTSM-NSHDSACASA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CO)N(C1=CC=C(C=C1)C)S(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@H](CO)N(C1=CC=C(C=C1)C)S(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO5S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10676755 | |
Record name | [(2S)-1-Ethoxy-3-hydroxy-1-oxopropan-2-yl](4-methylphenyl)sulfuramidous acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10676755 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
36983-12-7 | |
Record name | [(2S)-1-Ethoxy-3-hydroxy-1-oxopropan-2-yl](4-methylphenyl)sulfuramidous acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10676755 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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